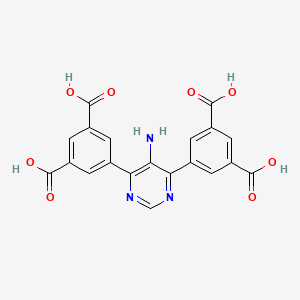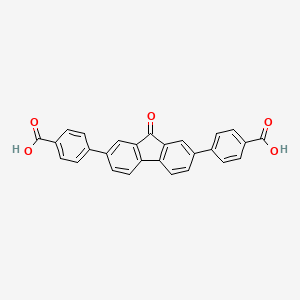
4,4'-(9-Oxo-9H-fluorene-2,7-diyl)dibenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)dibenzoic acid: is an organic compound with the molecular formula C27H16O5 It is known for its unique structure, which includes a fluorene core substituted with two benzoic acid groups at the 2 and 7 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(9-Oxo-9H-fluorene-2,7-diyl)dibenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with fluorene, which is oxidized to form 9-oxo-9H-fluorene.
Substitution Reaction: The 9-oxo-9H-fluorene is then subjected to a substitution reaction with benzoic acid derivatives to introduce the benzoic acid groups at the 2 and 7 positions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-(9-Oxo-9H-fluorene-2,7-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl group in the fluorene core.
Substitution: The benzoic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as thionyl chloride (SOCl2) for esterification or amines for amidation are commonly used.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and further oxidized or reduced forms.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4,4’-(9-Oxo-9H-fluorene-2,7-diyl)dibenzoic acid is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials .
Biology and Medicine: Its ability to undergo various chemical modifications makes it a versatile candidate for creating bioactive molecules .
Industry: In the industrial sector, this compound is of interest for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 4,4’-(9-Oxo-9H-fluorene-2,7-diyl)dibenzoic acid is primarily related to its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the chemical modifications made to the compound. For example, in organic electronics, the compound’s conjugated system allows it to efficiently transport electrons and holes, contributing to its functionality in devices like OLEDs and OPVs .
Comparaison Avec Des Composés Similaires
4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)dibenzoic acid: This compound has similar structural features but includes octyl groups, which can enhance solubility and processability.
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(benzoic acid): Another closely related compound with similar chemical properties.
Uniqueness: 4,4’-(9-Oxo-9H-fluorene-2,7-diyl)dibenzoic acid is unique due to its specific substitution pattern and the presence of the carbonyl group in the fluorene core. This combination of features provides distinct electronic properties, making it particularly valuable in materials science and organic electronics .
Propriétés
IUPAC Name |
4-[7-(4-carboxyphenyl)-9-oxofluoren-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16O5/c28-25-23-13-19(15-1-5-17(6-2-15)26(29)30)9-11-21(23)22-12-10-20(14-24(22)25)16-3-7-18(8-4-16)27(31)32/h1-14H,(H,29,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPCSSCIWPJZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)C5=CC=C(C=C5)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
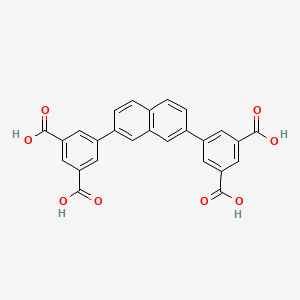
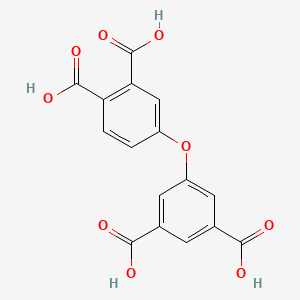
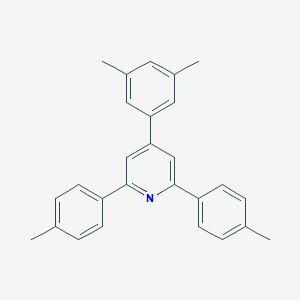
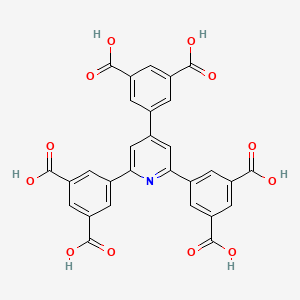
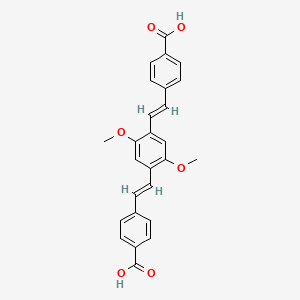
![4-[3,5-bis[4-(hydrazinecarbonyl)phenyl]phenyl]benzohydrazide](/img/structure/B8244139.png)
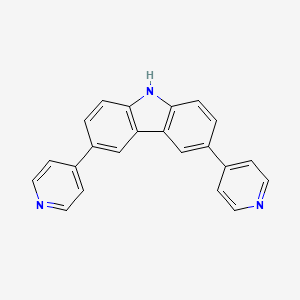
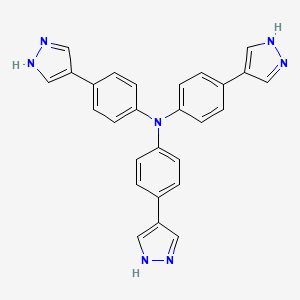
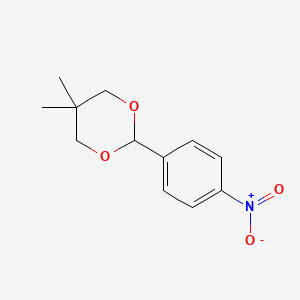
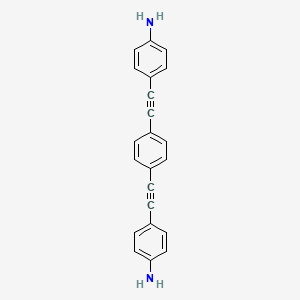
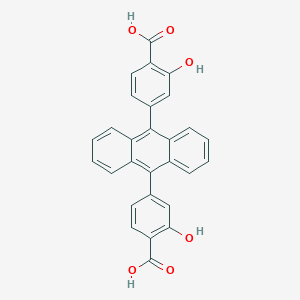
![4-[3-[3,5-bis(4-formylphenyl)-2,4,6-trimethylphenyl]-5-(4-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde](/img/structure/B8244192.png)
![4,4',4'',4'''-(Pyrazino[2,3-g]quinoxaline-2,3,7,8-tetrayl)tetrabenzoic acid](/img/structure/B8244202.png)
